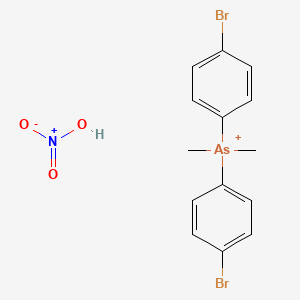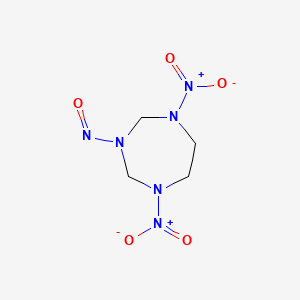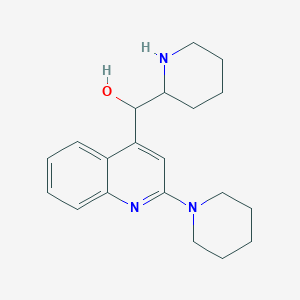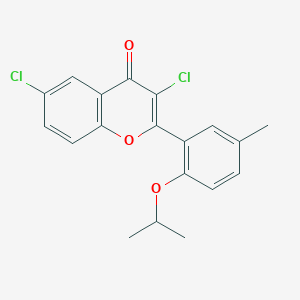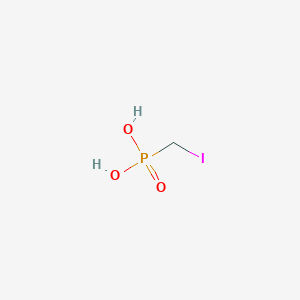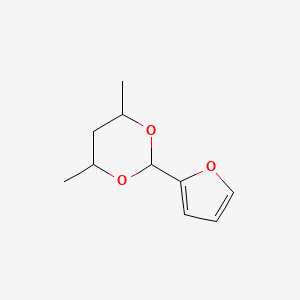
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a dioxane ring, making it a unique structure with potential applications in various fields of science and industry. The presence of the furan ring imparts significant reactivity and biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-furyl-2,4-pentanedione. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Applications De Recherche Scientifique
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.
Mécanisme D'action
The biological activity of 2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane is primarily due to its ability to interact with cellular components. The furan ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This interaction can disrupt cellular function and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Furan-2-yl)acetonitrile: Another furan derivative with applications in organic synthesis.
2-(Furan-2-yl)thiazole: Known for its antimicrobial properties.
Furan-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Furan-2-yl)-4,6-dimethyl-1,3-dioxane stands out due to its unique dioxane ring, which imparts additional stability and reactivity compared to other furan derivatives. This makes it a versatile compound with a wide range of applications in various fields.
Propriétés
Numéro CAS |
5421-98-7 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C10H14O3/c1-7-6-8(2)13-10(12-7)9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3 |
Clé InChI |
ARWKUHMKSAPOHT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(OC(O1)C2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


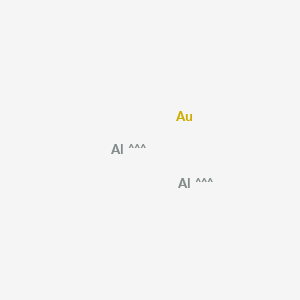
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)


silane](/img/structure/B14726699.png)


